N-脱ヒドロキシエチル ダサチニブ

概要

説明

科学的研究の応用

N-Deshydroxyethyl Dasatinib has a wide range of scientific research applications, including:

作用機序

N-デスヒドロキシエチルダサチニブは、BCR-ABL、SRCファミリーキナーゼ、および血小板由来成長因子受容体キナーゼを含む複数のチロシンキナーゼを阻害することでその効果を発揮します . これらのキナーゼの阻害は、細胞の増殖、増殖、生存に関与する細胞シグナル伝達経路を混乱させ、がん細胞の増殖を抑制します .

分子標的と経路:

BCR-ABL: 慢性骨髄性白血病でよく見られる、構成的なチロシンキナーゼ活性を有する融合タンパク質。

SRCファミリーキナーゼ: さまざまな細胞プロセスを調節する役割を果たす非受容体チロシンキナーゼのグループ。

血小板由来成長因子受容体キナーゼ: 細胞の増殖と発達において重要な役割を果たす受容体.

6. 類似の化合物との比較

N-デスヒドロキシエチルダサチニブは、複数のチロシンキナーゼを同時に阻害する能力においてユニークであり、強力な抗がん剤となっています。 類似の化合物には以下が含まれます。

ダサチニブ: 親化合物であり、同様の標的を持つマルチキナーゼ阻害剤でもあります。

イマチニブ: 慢性骨髄性白血病の治療に使用される別のチロシンキナーゼ阻害剤ですが、標的プロファイルが異なります。

ユニークさ: N-デスヒドロキシエチルダサチニブは、リンカーを介してアポトーシス阻害タンパク質リガンドに結合してSNIPER(特異的かつ非遺伝的IAP依存性タンパク質消去剤)分子を形成することにより、ABLを分解する能力が、他の同様の化合物とは異なります .

生化学分析

Biochemical Properties

N-Deshydroxyethyl Dasatinib is known to interact with BCR-ABL, a protein that plays a crucial role in certain types of cancers . It binds to BCR-ABL, inhibiting its activity . This interaction is significant in biochemical reactions as it helps in the suppression of cancerous cell proliferation .

Cellular Effects

N-Deshydroxyethyl Dasatinib has shown to have effects on various types of cells. After administration, a rapid increase of NK, NKT, T, and B cells is observed in peripheral blood . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-Deshydroxyethyl Dasatinib involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It potently inhibits BCR-ABL and Src family kinases, but also c-KIT, PDGFR-α and PDGFR-β, and ephrin receptor kinase .

Temporal Effects in Laboratory Settings

Following a single oral administration of dasatinib at a preclinical efficacious dose, tumoral phospho-BCR-ABL/phospho-CrkL were maximally inhibited at ∼3 hours and recovered to basal levels by 24 hours . The time course and extent of the inhibition correlated with the plasma levels of dasatinib in mice .

Dosage Effects in Animal Models

In animal models, the effects of N-Deshydroxyethyl Dasatinib vary with different dosages . For instance, animals were administered dasatinib at a preclinical efficacious dose of 1.25 or 2.5 mg/kg . The effects observed were dependent on the dosage administered .

Metabolic Pathways

N-Deshydroxyethyl Dasatinib is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism . Only 20% of the oral dose is recovered unchanged in faeces (19%, including potential non-absorption) and urine (1%) after 168 h .

Transport and Distribution

It is known that dasatinib, from which N-Deshydroxyethyl Dasatinib is derived, is transported passively .

準備方法

合成経路および反応条件: N-デスヒドロキシエチルダサチニブは、ダサチニブの代謝過程を通じて合成されます。 主要な合成経路には、ダサチニブからのヒドロキシエチル基の除去が含まれ、その結果、N-デスヒドロキシエチルダサチニブが生成されます .

工業生産方法: N-デスヒドロキシエチルダサチニブの工業生産には、通常、高速液体クロマトグラフィー(HPLC)を使用して、ダサチニブの代謝産物から化合物を分離および精製することが含まれます . このプロセスでは、最終生成物の純度と収率を確保するために、反応条件を正確に制御する必要があります。

化学反応の分析

反応の種類: N-デスヒドロキシエチルダサチニブは、以下を含むさまざまな化学反応を起こします。

酸化: この反応には、酸素の付加または水素の除去が含まれ、多くの場合、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用します。

還元: この反応には、水素の付加または酸素の除去が含まれ、通常、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用します。

置換: この反応には、ある官能基を別の官能基に置き換えることが含まれ、多くの場合、ハロゲンや求核剤などの試薬を使用します.

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換: ハロゲン、求核剤。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はN-オキシド誘導体の生成をもたらす可能性があり、一方、還元は完全に還元されたアミン誘導体を生成する可能性があります .

4. 科学研究への応用

N-デスヒドロキシエチルダサチニブは、以下を含む幅広い科学研究への応用を持っています。

類似化合物との比較

N-Deshydroxyethyl Dasatinib is unique in its ability to inhibit multiple tyrosine kinases simultaneously, making it a potent anti-cancer agent. Similar compounds include:

Dasatinib: The parent compound, also a multi-kinase inhibitor with similar targets.

Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia, but with a different target profile.

Nilotinib: A selective BCR-ABL inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness: N-Deshydroxyethyl Dasatinib’s ability to degrade ABL by binding to the inhibitor of apoptosis protein ligand via a linker to form SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) molecules sets it apart from other similar compounds .

生物活性

N-Deshydroxyethyl Dasatinib is a significant metabolite of Dasatinib, a potent multi-kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) and other malignancies. Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies and managing potential side effects.

Overview of Dasatinib and Its Metabolite

Dasatinib, approved in 2006, inhibits BCR-ABL, Src family kinases, and platelet-derived growth factor receptor kinases. Its efficacy against imatinib-resistant CML has made it a cornerstone in hematological oncology. N-Deshydroxyethyl Dasatinib is formed via metabolic pathways primarily involving cytochrome P450 enzymes, notably CYP3A4, which also inactivate Dasatinib itself .

N-Deshydroxyethyl Dasatinib retains some biological activity similar to its parent compound. It acts by inhibiting key signaling pathways that are critical for cancer cell proliferation and survival. The inhibition of Src family kinases (SFKs) and B-cell receptor signaling pathways is particularly noteworthy:

- Inhibition of SFKs : N-Deshydroxyethyl Dasatinib effectively inhibits the phosphorylation of SFKs, which are involved in various cellular processes including proliferation, differentiation, and survival .

- Impact on Cell Cycle : Studies indicate that treatment with Dasatinib leads to cell cycle arrest in the G0/G1 phase, reducing viable cell numbers in certain leukemia cell lines . This effect may also extend to its metabolite.

Pharmacokinetics

The pharmacokinetic profile of N-Deshydroxyethyl Dasatinib has been assessed through various studies:

| Parameter | Value |

|---|---|

| Half-life | Approximately 3–5 hours |

| Peak Plasma Concentration | Varies based on dosage |

| Bioavailability | Moderate (affected by food) |

The metabolite's concentration can be influenced by factors such as liver function and concurrent medications that affect CYP3A4 activity .

Case Studies and Clinical Findings

Recent studies have explored the implications of N-Deshydroxyethyl Dasatinib in clinical settings:

- Combination Therapy : In trials combining Dasatinib with methotrexate for treating Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), N-Deshydroxyethyl Dasatinib was monitored as a significant active metabolite. The combination showed enhanced efficacy compared to monotherapy .

- Toxicity Profiles : The metabolite has been implicated in various side effects associated with Dasatinib therapy, including hepatotoxicity and immune-mediated reactions. Reports indicate cases of acute hepatitis linked to Dasatinib use, emphasizing the need for monitoring liver function during treatment .

Research Findings

Research has highlighted several critical findings regarding the biological activity of N-Deshydroxyethyl Dasatinib:

- Cell Viability Assays : Experiments demonstrated that both Dasatinib and its metabolite reduce cell viability in a dose-dependent manner across various leukemia cell lines, suggesting a similar mechanism of action .

- Apoptotic Pathways : Unlike typical apoptotic triggers, the death induced by these compounds appears to involve non-apoptotic mechanisms, as evidenced by limited caspase activation in treated cells .

特性

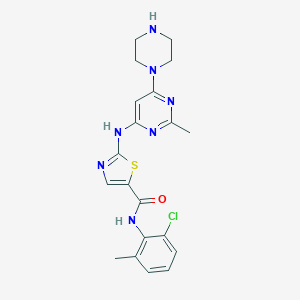

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBZFFWLHXORTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470341 | |

| Record name | N-Deshydroxyethyl Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910297-51-7 | |

| Record name | N-Deshydroxyethyl dasatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Deshydroxyethyl Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESHYDROXYETHYL DASATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38T0L9673E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of developing an analytical method for the simultaneous determination of Methotrexate, Dasatinib, and N-Deshydroxyethyl Dasatinib in biological samples?

A1: Developing a sensitive and specific analytical method for the simultaneous quantification of Methotrexate, Dasatinib, and its active metabolite, N-Deshydroxyethyl Dasatinib, is crucial for several reasons. Firstly, it is essential for conducting pharmacokinetic studies, as demonstrated in the research paper titled "Simultaneous Determination of Methotrexate, Dasatinib and its Active Metabolite N- Deshydroxyethyl Dasatinib in Rat Plasma by LC-MS/MS: Method Validation and Application to Pharmacokinetic Study" []. This study utilized such a method to investigate how these compounds are absorbed, distributed, metabolized, and excreted in a biological system. This information is vital for understanding the drug's behavior within the body. Secondly, the development and validation of this method enable the monitoring of therapeutic drug levels in patients undergoing combination therapy with Methotrexate and Dasatinib, ensuring appropriate dosage and minimizing potential toxicity. This is particularly important for patients with Philadelphia chromosome-positive and/or Bcr-Abl-positive acute lymphoblastic leukemia, as combination therapies are being investigated for this condition [].

Q2: What analytical techniques have been employed to quantify N-Deshydroxyethyl Dasatinib and related compounds in biological matrices?

A2: The research paper "Simultaneous Determination of Methotrexate, Dasatinib and its Active Metabolite N- Deshydroxyethyl Dasatinib in Rat Plasma by LC-MS/MS: Method Validation and Application to Pharmacokinetic Study" [] describes the utilization of a highly sensitive and selective technique called liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) for the simultaneous quantification of Methotrexate, Dasatinib, and N-Deshydroxyethyl Dasatinib in rat plasma samples. This technique involves the separation of analytes based on their interaction with a reverse-phase C18 column, followed by their ionization and detection based on their mass-to-charge ratio. The method demonstrated excellent sensitivity, with a lower limit of quantitation of 1 ng/mL for all analytes.

Q3: What types of impurities are typically found during the synthesis of Dasatinib, and what methods are used to identify and quantify them?

A3: The synthesis of Dasatinib can result in various process-related impurities. The research paper "Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance" [] highlights several impurities, including the key starting material (KSM-01: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide), intermediate compounds like DAS-01 (N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5 thiazole carboxamide) and its dimer, N-Oxide Dasatinib, N-Deshydroxyethyl Dasatinib, and the dimer of Dasatinib drug substance. To ensure the purity and safety of the final drug product, it's crucial to identify and quantify these impurities. The study describes a novel reverse-phase high-performance liquid chromatography (RP-HPLC) method utilizing an Inertsil ODS 3V column for the separation and quantification of these specific impurities in Dasatinib drug substance [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。